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Compound of Interest

Compound Name: CMX 001

Cat. No.: B8235347 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
CMX001, known as brincidofovir (BCV), is an investigational oral antiviral agent with a broad

spectrum of activity against double-stranded DNA (dsDNA) viruses. Developed as a lipid

conjugate of cidofovir (CDV), CMX001 exhibits enhanced oral bioavailability and an improved

safety profile compared to its parent compound. This technical guide provides a comprehensive

overview of the core properties of CMX001, including its mechanism of action, in vitro and in

vivo efficacy, and pharmacokinetic profile, with a focus on data and methodologies relevant to

the scientific community.

Mechanism of Action
CMX001 is a prodrug that leverages endogenous lipid uptake pathways to enter cells. Once

intracellular, the lipid moiety is cleaved, releasing cidofovir. Cellular enzymes then

phosphorylate cidofovir to its active diphosphate form, cidofovir diphosphate (CDV-PP). CDV-

PP acts as a competitive inhibitor of viral DNA polymerase, serving as an alternative substrate

that, upon incorporation into the growing viral DNA chain, leads to the termination of DNA

synthesis and subsequent inhibition of viral replication.
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Figure 1: Mechanism of action of CMX001 (Brincidofovir).

Data Presentation
In Vitro Antiviral Activity
CMX001 has demonstrated potent in vitro activity against a wide range of dsDNA viruses. The

half-maximal effective concentrations (EC50) are summarized below.
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Viral Family Virus Strain(s) Cell Line EC50 (µM) Reference

Poxviridae Variola virus

BSH74,

SOM77,

JPN51,

UNK52,

BRZ66

BSC-40 0.05 - 0.21 [1][2]

Vaccinia virus ~0.07 - 0.8 [2]

Ectromelia

virus
~0.07 - 0.8 [2]

Rabbitpox

virus
~0.07 - 0.8 [2]

Monkeypox

virus
~0.07 - 0.8 [2]

Cowpox virus ~0.07 - 0.8 [2]

Herpesviridae
Cytomegalovi

rus (CMV)

Potent

activity

Adenoviridae
Adenovirus

(AdV)

Potent

activity

Polyomavirid

ae
BK virus

Potent

activity

JC virus
Potent

activity

Papillomaviri

dae

Human

Papillomaviru

s (HPV)

Potent

activity

Pharmacokinetic Properties
The pharmacokinetic profile of CMX001 has been evaluated in healthy adult volunteers

following both oral and intravenous administration.
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Table 2: Pharmacokinetic Parameters of Oral CMX001 in Healthy Adults

Parameter 100 mg Tablet 100 mg Suspension

Oral Bioavailability 13.4% 16.8%

Cmax (ng/mL) 480 Not specified

Tmax (hours) ~3 Not specified

AUCtau (ng·hr/mL) 3400 Not specified

Volume of Distribution (L) 1230 1230

Data compiled from multiple sources.

Table 3: Pharmacokinetic Parameters of Intravenous CMX001 in Healthy Adults

Dose Cmax (ng/mL) AUC∞ (ng·h/mL)

10 mg (2h infusion) 613 1312

25 mg (2h infusion) 1412 2889

50 mg (2h infusion) 2952 5948

50 mg (4h infusion) 1586 6570

Data from a single ascending dose study.

Experimental Protocols
In Vitro Antiviral Efficacy Assay (Plaque Reduction
Assay)
This protocol outlines a standard method for determining the in vitro efficacy of CMX001

against dsDNA viruses.
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Figure 2: Experimental workflow for in vitro efficacy testing.
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Methodology:

Cell Culture: A suitable host cell line (e.g., BSC-40 for variola virus) is seeded into 96-well

plates and cultured to form a confluent monolayer.

Virus Inoculation: The cell monolayers are infected with the target virus at a predetermined

multiplicity of infection (MOI).

Compound Addition: Following viral adsorption, the inoculum is removed, and serial dilutions

of CMX001 are added to the wells.

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 3

days).

Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the

plaques.

Data Analysis: The number of plaques in treated wells is compared to untreated controls to

determine the concentration of CMX001 that inhibits plaque formation by 50% (EC50).

Rabbitpox Lethal Animal Model for Efficacy Testing
The efficacy of CMX001 against smallpox was established under the FDA's Animal Rule using

a lethal rabbitpox virus infection model in New Zealand White rabbits.

Methodology:

Animal Model: New Zealand White rabbits are used as the animal model.

Viral Challenge: Animals are challenged with a lethal dose of rabbitpox virus via intradermal

or aerosol routes.

Treatment Regimen: CMX001 is administered orally at various doses and schedules, with

treatment initiated either pre- or post-exposure.

Monitoring: Animals are monitored daily for clinical signs of disease (e.g., fever, lesions,

weight loss) and survival.
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Endpoint: The primary efficacy endpoint is survival. Virological and immunological

parameters may also be assessed.

Clinical Trial Protocol: Phase 2 Study for CMV
Prevention (NCT00942305)
This study was a randomized, double-blind, placebo-controlled, dose-escalation trial to

evaluate the safety and efficacy of CMX001 for the prevention of cytomegalovirus (CMV)

infection in adult allogeneic hematopoietic stem cell transplant (HCT) recipients.

Study Design:

Participants: CMV-seropositive adult HCT recipients.

Intervention: CMX001 administered orally once or twice weekly, or placebo, for 9-11 weeks.

Primary Endpoint: The proportion of subjects with CMV viremia or disease through week 14

post-transplant.

Key Assessments:

Virology: Weekly monitoring of CMV DNA levels in plasma using a quantitative real-time

PCR assay.

Safety: Monitoring of adverse events, clinical laboratory parameters (hematology,

chemistry), and vital signs.

Conclusion
CMX001 (brincidofovir) is a promising broad-spectrum antiviral agent with a well-defined

mechanism of action and a favorable pharmacokinetic and safety profile. Its potent in vitro

activity against a range of dsDNA viruses, coupled with demonstrated efficacy in animal models

and clinical trials, underscores its potential as a valuable therapeutic option for the treatment

and prevention of diseases caused by these pathogens. The data and protocols presented in

this guide are intended to support further research and development in this field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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